
(1R)-3-Ethoxy-1-phenyl-3,4-dihydro-1H-2-benzopyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-3-Ethoxy-1-phenyl-3,4-dihydro-1H-2-benzopyran is a chemical compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features a phenyl group, an ethoxy group, and a dihydrobenzopyran structure, making it an interesting subject for chemical and pharmacological research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-3-Ethoxy-1-phenyl-3,4-dihydro-1H-2-benzopyran typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylacetaldehyde and ethyl vinyl ether.
Reaction Conditions: The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the benzopyran ring. Common reagents include acids like hydrochloric acid or bases like sodium hydroxide.
Cyclization: The key step involves the cyclization of the intermediate compounds to form the dihydrobenzopyran structure. This can be achieved through various cyclization reactions, such as the Friedel-Crafts alkylation or the Claisen rearrangement.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
(1R)-3-Ethoxy-1-phenyl-3,4-dihydro-1H-2-benzopyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetaldehyde derivatives, while reduction can produce ethoxyphenyl alcohols.
科学的研究の応用
(1R)-3-Ethoxy-1-phenyl-3,4-dihydro-1H-2-benzopyran has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of cardiovascular diseases and neurodegenerative disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (1R)-3-Ethoxy-1-phenyl-3,4-dihydro-1H-2-benzopyran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: It can bind to specific receptors in the body, modulating their activity and leading to various physiological responses.
Enzyme Inhibition: The compound may inhibit certain enzymes, thereby affecting metabolic pathways and cellular functions.
Signal Transduction: It can influence signal transduction pathways, altering the communication between cells and tissues.
類似化合物との比較
Similar Compounds
(1R)-3-Methoxy-1-phenyl-3,4-dihydro-1H-2-benzopyran: Similar structure but with a methoxy group instead of an ethoxy group.
(1R)-3-Propoxy-1-phenyl-3,4-dihydro-1H-2-benzopyran: Similar structure but with a propoxy group instead of an ethoxy group.
(1R)-3-Butoxy-1-phenyl-3,4-dihydro-1H-2-benzopyran: Similar structure but with a butoxy group instead of an ethoxy group.
Uniqueness
The uniqueness of (1R)-3-Ethoxy-1-phenyl-3,4-dihydro-1H-2-benzopyran lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the ethoxy group can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for research and development.
特性
CAS番号 |
920975-97-9 |
|---|---|
分子式 |
C17H18O2 |
分子量 |
254.32 g/mol |
IUPAC名 |
(1R)-3-ethoxy-1-phenyl-3,4-dihydro-1H-isochromene |
InChI |
InChI=1S/C17H18O2/c1-2-18-16-12-14-10-6-7-11-15(14)17(19-16)13-8-4-3-5-9-13/h3-11,16-17H,2,12H2,1H3/t16?,17-/m1/s1 |
InChIキー |
OUEPDVUNSOIYGX-ZYMOGRSISA-N |
異性体SMILES |
CCOC1CC2=CC=CC=C2[C@H](O1)C3=CC=CC=C3 |
正規SMILES |
CCOC1CC2=CC=CC=C2C(O1)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


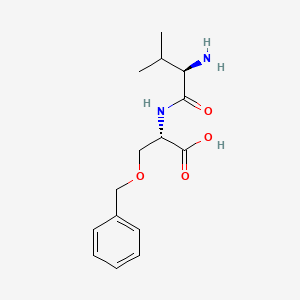
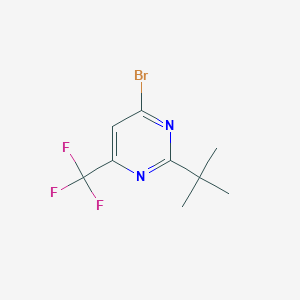

![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-phenoxypropanamide](/img/structure/B12630933.png)
![3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-(1-methylethyl)-](/img/structure/B12630935.png)
![[[(4E)-4-(carbamoylhydrazinylidene)-2-methylpentan-2-yl]amino]urea](/img/structure/B12630941.png)
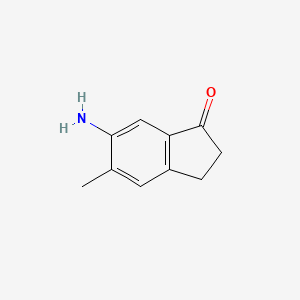
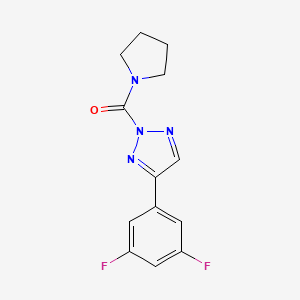
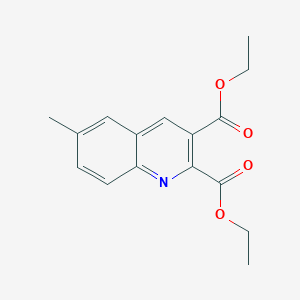
![5-(2-Methylpropyl)-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12630955.png)
![2-[(3-Chloro-2-fluorobenzyl)(isopropyl)amino]ethanol](/img/structure/B12630960.png)
![5,11-Bis(benzyloxy)-1,2-dihydro-8H-[1]benzopyrano[4,3-d][1]benzoxepin-8-one](/img/structure/B12630970.png)
![(1-Benzofuran-5-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B12630975.png)

